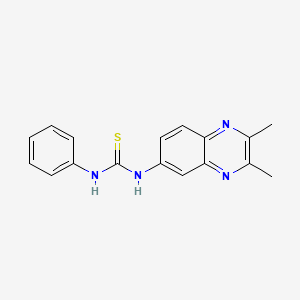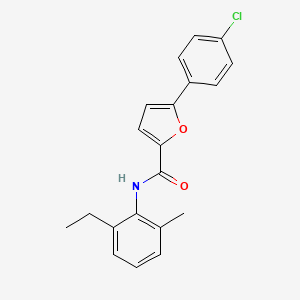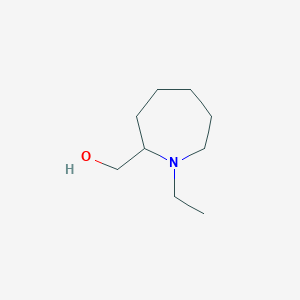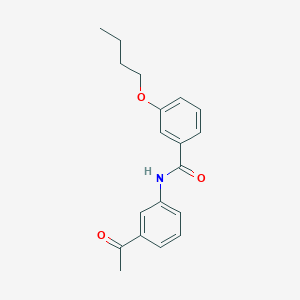
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea (DMQX) is a chemical compound that has been widely used in scientific research for its unique properties. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
作用机制
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding leads to a decrease in the response of the receptor to glutamate, which can result in a decrease in synaptic transmission and impairments in learning and memory.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been shown to decrease synaptic transmission in the hippocampus, which is a brain region involved in learning and memory processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been shown to impair spatial learning and memory in rats. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it useful for studying the role of the receptor in various physiological and pathological processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea is also relatively easy to synthesize and has a high purity. However, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term experiments. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. One area of research is the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may be useful in developing new treatments for these disorders by targeting the AMPA receptor. Another area of research is the development of new compounds that are more potent and selective than N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. These compounds may be useful in studying the role of the AMPA receptor in more detail and in developing new treatments for neurological disorders. Finally, research on the off-target effects of N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may lead to a better understanding of the mechanisms underlying the actions of this compound and may lead to the development of new compounds with fewer off-target effects.
合成方法
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea can be synthesized by reacting 2,3-dimethylquinoxaline with phenylisothiocyanate in the presence of a base such as sodium hydride. The reaction yields N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 240-242°C.
科学研究应用
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been widely used in scientific research to study the role of the AMPA receptor in synaptic plasticity and learning and memory processes. It has been shown to block the effects of glutamate on the AMPA receptor, which can lead to a decrease in synaptic transmission and impairments in learning and memory. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been used to study the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)21-17(22)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOJJRIDNMQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)

![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)


![2-(2-chloro-6-fluorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5222963.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)
![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)
